
phenyl 4-(4-nitrophenyl)-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-(4-nitrophenyl)-1-piperazinecarboxylate, commonly known as PNPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PNPP belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic potential.
Scientific Research Applications
PNPP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anticonvulsant, antidepressant, and anxiolytic properties. In addition, PNPP has been shown to have significant activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Mechanism of Action
The exact mechanism of action of PNPP is not fully understood. However, it is believed to act as a serotonin receptor antagonist, which results in the modulation of neurotransmitter release. This, in turn, leads to the observed anticonvulsant, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
PNPP has been shown to have a significant impact on the biochemical and physiological processes in the body. It has been found to increase the levels of dopamine and norepinephrine in the brain, which are associated with improved mood and reduced anxiety. In addition, PNPP has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
PNPP has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its potential toxicity and the need for careful handling.
Future Directions
There are several potential future directions for research on PNPP. One area of interest is the development of novel PNPP derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of PNPP in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of PNPP and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, PNPP is a promising compound with significant potential in the field of medicinal chemistry. Its anticonvulsant, antidepressant, anxiolytic, and anticancer properties make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, further studies are needed to fully understand the potential of PNPP and its derivatives in the treatment of various diseases.
Synthesis Methods
The synthesis of PNPP involves the reaction of 4-nitroaniline with piperazine in the presence of phenyl chloroformate. The reaction takes place in anhydrous dichloromethane at room temperature and yields PNPP as a white solid. The purity of the compound is determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
properties
IUPAC Name |
phenyl 4-(4-nitrophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(24-16-4-2-1-3-5-16)19-12-10-18(11-13-19)14-6-8-15(9-7-14)20(22)23/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHLGHJXCVKVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)
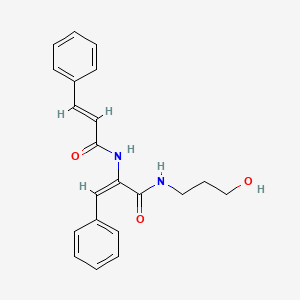

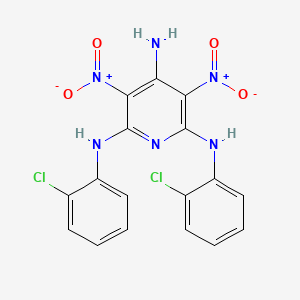
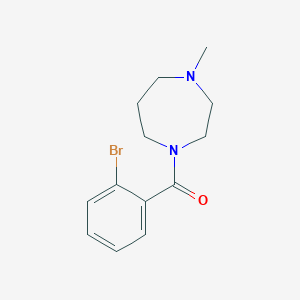
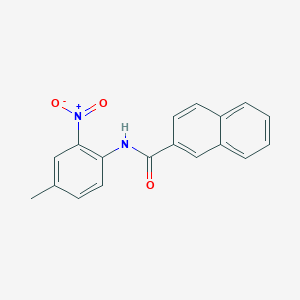
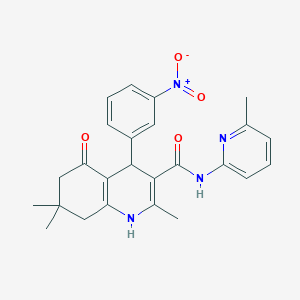
![2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5184763.png)
![3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5184777.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184782.png)
![6-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5184789.png)
![1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5184794.png)
